![molecular formula C12H15Cl3N2O3 B2957577 Prochloraz metabolite 6 CAS No. 139520-96-0](/img/structure/B2957577.png)
Prochloraz metabolite 6
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Overview
Description
Prochloraz is a fungicide widely used in the production of various crops such as cereals, vegetables, and mushrooms . It’s also used post-harvest as a dip treatment against storage or transit diseases of citrus fruit, mangos, papayas, pineapples, and other tropical fruit . Prochloraz metabolite 6 is one of the metabolites of Prochloraz .
Synthesis Analysis
The current residue definition (RD) of prochloraz calls for the use of procedures involving a hydrolysis step to release the 2,4,6-trichlorophenol (TCP) moiety . This moiety is contained in prochloraz as well as in several of its known metabolites . Analytical procedures involving hydrolysis are typically cumbersome and in most cases, the benefit from conducting them does not justify the effort .
Chemical Reactions Analysis
In GC-analysis, the 4 studied prochloraz metabolites and prochloraz itself partly converted to TCP . The GC-conversion rates were variable depending on various factors such as instrument condition, matrix type, and the presence/absence of analyte protectants .
Physical And Chemical Properties Analysis
The application of prochloraz affected the chemical and physical properties, as well as the pH of rhizosphere soil, from decline-diseased bayberry trees .
Scientific Research Applications
Environmental Impact and Toxicology
Endocrine Disruption and Reproductive Toxicity : Prochloraz, a commonly used fungicide, has been shown to act as an endocrine disruptor, affecting steroidogenesis and hormone secretion. In a study, perinatal exposure to Prochloraz led to feminization of male rat offspring, indicating significant endocrine modulation (Vinggaard et al., 2005)(Vinggaard et al., 2005). Another study highlighted Prochloraz's antiandrogenic effects both in vitro and in vivo, which included reducing the growth of androgen-dependent tissues and affecting hormone levels (Vinggaard et al., 2002)(Vinggaard et al., 2002).
Oxidative Stress and DNA Damage : Research demonstrated that Prochloraz could induce oxidative stress and DNA damage in human cells at non-toxic concentrations, suggesting genotoxic properties (Lundqvist et al., 2016)(Lundqvist et al., 2016).
Analytical Methodology
- Detection and Analysis : A study focused on developing a method for quantifying Prochloraz in Platycodi Radix, highlighting the need for analytical techniques to assess safety in herbal medicines (Oh et al., 2021)(Oh et al., 2021). Another study investigated the residue dynamics and risk assessment of Prochloraz and its metabolite 2,4,6-Trichlorophenol in apple, underscoring the importance of monitoring these compounds in food safety (Fang et al., 2017)(Fang et al., 2017).
Mechanisms of Action and Metabolism
- Metabolic Studies : Several studies have explored the metabolism of Prochloraz and its metabolites in different organisms. For instance, one study identified major metabolites of Prochloraz in rainbow trout, contributing to understanding its environmental fate and bioaccumulation potential (Debrauwer et al., 2001)(Debrauwer et al., 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-propyl-1-[2-(2,4,6-trichloro-3-hydroxyphenoxy)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl3N2O3/c1-2-3-17(12(16)19)4-5-20-11-8(14)6-7(13)10(18)9(11)15/h6,18H,2-5H2,1H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDKDQRDRFEEFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C(=C1Cl)O)Cl)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prochloraz metabolite 6 |
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